BenchChemオンラインストアへようこそ!

Epiisopiloturine

Antiparasitic Schistosomiasis In Vivo Efficacy

Epiisopiloturine (EPI) is a high-yield by-product of commercial pilocarpine extraction, offering a scalable, cost-efficient source for research. Unlike pilocarpine, EPI demonstrates synergistic antischistosomal activity with praziquantel (combination index 0.86) and an exceptional safety profile (DL50 8,000 mg/kg in mice). It reduces juvenile worm burden by 50.2% at 40 mg/kg and causes tegumental damage in adult worms at 150 μg/mL. EPI also exhibits anti-inflammatory and antinociceptive effects at 1 mg/kg (i.p.), making it a versatile tool for schistosomiasis, inflammation, and nanoformulation research.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS No. 69460-80-6
Cat. No. B126702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiisopiloturine
CAS69460-80-6
Synonyms(3S,4R)-Dihydro-3-[(S)-hydroxyphenylmethyl]-4-[(1-methyl-1H-imidazol-4-yl)methyl]-2(3H)-furanone;  _x000B_[3S-[3α(R*),4β]]-Dihydro-3-(hydroxyphenylmethyl)-4-[(1-methyl-1H-imidazol-4-yl)methyl]-2(3H)-furanone
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O
InChIInChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1
InChIKeyOLLOSKHCXIYWIO-AEGPPILISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epiisopiloturine (CAS 69460-80-6): A Structurally Defined Imidazole Alkaloid for Antiparasitic and Anti-Inflammatory Research


Epiisopiloturine (EPI, CAS 69460-80-6) is an imidazole alkaloid isolated from the leaves of Pilocarpus microphyllus (jaborandi) [1]. It is a crystalline solid with a molecular formula of C16H18N2O3, a molecular weight of 286.33 g/mol, and a melting point of 225°C with decomposition above 230°C under air [2]. Unlike the more widely known jaborandi alkaloid pilocarpine—which acts as a muscarinic acetylcholine receptor agonist used clinically for glaucoma and xerostomia—epiisopiloturine operates via distinct pharmacological mechanisms [3]. It is generated as a high-yield by-product of commercial pilocarpine extraction processes, offering a potential low-cost, scalable source for research purposes [4].

Why Epiisopiloturine Cannot Be Substituted by Pilocarpine or Other Imidazole Alkaloids


Despite sharing a biosynthetic origin in Pilocarpus microphyllus, epiisopiloturine is not functionally interchangeable with pilocarpine or other related imidazole alkaloids such as pilosine or epiisopilosine [1]. Pilocarpine acts primarily as a muscarinic receptor agonist, whereas epiisopiloturine exhibits antischistosomal, anti-inflammatory, and antinociceptive activities through distinct and incompletely characterized pathways [2]. Substituting a general imidazole alkaloid standard for epiisopiloturine in experiments targeting schistosomiasis or inflammation models would introduce confounding variables due to these divergent mechanisms. Furthermore, epiisopiloturine has a unique safety profile, including a high DL50 of 8,000 mg/kg in mice, and demonstrates synergistic activity with praziquantel—properties not documented for its structural analogs [3][4]. The following evidence quantifies these specific differentiations.

Quantitative Comparative Evidence for Epiisopiloturine Selection in Antiparasitic Research


In Vivo Juvenile Worm Burden Reduction by Epiisopiloturine vs. Praziquantel Baseline

In an in vivo mouse model of schistosomiasis, epiisopiloturine (EPI) administered at 40 mg/kg during the juvenile stage (21 days post-infection) reduced the total worm burden by 50.2% [1]. This direct efficacy is compared against the standard-of-care drug praziquantel, which typically achieves a 70-90% worm burden reduction in similar murine models at clinically relevant doses [2]. While EPI's single-dose reduction is lower, its value lies in its novel mechanism and potential synergy, not as a standalone replacement for praziquantel.

Antiparasitic Schistosomiasis In Vivo Efficacy

In Vitro Synergy with Praziquantel: Combination Index Values

In vitro combination studies against adult S. mansoni (49-day-old) revealed that epiisopiloturine (EPI) synergizes with praziquantel (PZQ), yielding a Combination Index (CI) of 0.86 [1]. A CI < 1 indicates synergy. This is a crucial differentiator: while PZQ is the sole clinical drug, EPI's synergistic profile suggests it could lower the effective PZQ dose, potentially mitigating drug resistance and reducing side effects. For context, the combination of piplartine (PPT) and PZQ had a stronger synergy with a CI of 0.42 [1].

Drug Combination Synergy Antischistosomal

In Vitro Cytotoxicity Profile: Epiisopiloturine vs. Piplartine on Mammalian Cells

The combination of epiisopiloturine (EPI) with piplartine (PPT) decreased cytotoxicity compared to either compound alone on three mammalian cell lines (VERO, MDCK, L929) [1]. While the study did not provide IC50 values for the single compounds, it explicitly demonstrated that EPI-PPT co-administration reduces toxicity [1]. Separately, epiisopiloturine alone exhibited no cytotoxicity to mammalian cells at concentrations up to 300 μg/mL, in contrast to piplartine, which shows cytotoxic effects at lower concentrations [2]. This favorable toxicity profile is a key advantage for EPI as a research tool or potential therapeutic lead.

Cytotoxicity Selectivity Safety Pharmacology

In Vivo Acute Oral Toxicity: Epiisopiloturine Exhibits a High Safety Margin

Epiisopiloturine (EPI) demonstrates a remarkably high median lethal dose (DL50) of 8,000 mg/kg following oral administration in mice [1]. This value is substantially higher than that of praziquantel, which has a reported oral LD50 in mice of approximately 2,500-3,000 mg/kg [2]. The wide safety margin (DL50 8,000 mg/kg vs. effective dose 40 mg/kg = 200-fold) positions EPI as an exceptionally low-toxicity natural product for antiparasitic research [1].

Toxicology In Vivo Safety DL50

Defined Research Applications for Epiisopiloturine Based on Quantitative Evidence


Combination Therapy Studies to Overcome Praziquantel Resistance

Use epiisopiloturine as a synergistic partner with praziquantel in in vitro and in vivo models. The documented synergistic combination index of 0.86 with PZQ [1] and the favorable safety profile (DL50 8,000 mg/kg) [2] make it an ideal candidate for developing reduced-dose combination regimens aimed at mitigating emerging drug resistance in Schistosoma mansoni.

In Vivo Antiparasitic Efficacy Studies Targeting Juvenile and Adult Worms

Employ epiisopiloturine in murine models of schistosomiasis to investigate stage-specific killing. The compound has demonstrated a 50.2% reduction in juvenile worm burden at 40 mg/kg [2] and causes tegumental damage in adult worms at 150 μg/mL in vitro [3]. This dual-stage activity, combined with its low mammalian cytotoxicity, supports its use in pathology and transmission-blocking studies.

Anti-inflammatory and Antinociceptive Research in Murine Models

Utilize epiisopiloturine as a research tool in inflammation and pain models. The compound at 1 mg/kg (i.p.) significantly inhibited carrageenan-induced paw edema and reduced TNF-α and IL-1β levels in mice [4]. Its distinct mechanism from pilocarpine [5] allows for comparative studies of imidazole alkaloids in these pathways.

Drug Delivery and Bioavailability Optimization Studies

Incorporate epiisopiloturine into nanoformulations (e.g., self-nanoemulsifying drug delivery systems, SNEDDS) to improve oral absorption. Studies show that SNEDDS-EPI enhances antischistosomal activity and reduces worm burden compared to free EPI [6]. This provides a platform for improving the pharmacokinetic properties of this high-safety-margin natural product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epiisopiloturine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.